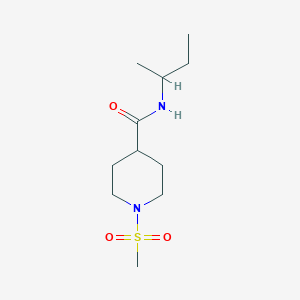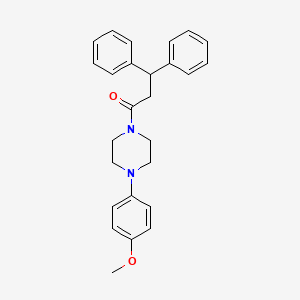![molecular formula C21H25N3O2S B4062581 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide](/img/structure/B4062581.png)
2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide
説明
The compound “2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide” is a complex organic molecule. It contains several functional groups, including a cyano group (-CN), a thio group (-SH), and an acetamide group (CH3CONH2). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano, thio, and acetamide groups would likely have a significant impact on the overall structure of the molecule .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions, thanks to the presence of its various functional groups. For example, the cyano group could undergo reactions such as hydrolysis or reduction, while the thio group could participate in reactions such as alkylation or acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the cyano group could make the compound polar, affecting its solubility in different solvents .科学的研究の応用
Metabolic Pathways and Enzyme Interactions
Research on acetaminophen (paracetamol), a widely recognized analgesic, reveals its interaction with enzyme families such as cytochrome P450 (CYP), cyclooxygenase (COX), and nitric oxide synthase (NOS). These interactions could lead to the production of reactive oxygen species (ROS) and affect various biological processes, including oxidative stress and enzyme activity modulation (Trettin et al., 2014). Understanding these interactions is crucial for developing drugs with minimized adverse effects and optimized therapeutic efficacy.
Pharmacogenetics and Individual Variability
The polymorphic expression of enzymes like UGT1A9 significantly affects the metabolism of drugs such as acetaminophen. This variability can influence drug efficacy and safety, highlighting the importance of considering genetic factors in drug development and personalized medicine (Linakis et al., 2018). Research in this area aims to better understand how genetic differences among individuals can impact the metabolism of therapeutic compounds, potentially leading to more personalized and effective treatments.
Analytical Techniques in Drug Metabolism
High-resolution liquid chromatography and other analytical methods are used to study the metabolism of drugs, identifying various metabolites in physiological fluids. These techniques provide insights into the metabolic pathways of drugs and their metabolites, which is essential for understanding pharmacokinetics, optimizing drug formulations, and assessing potential toxicities (Mrochek et al., 1974). The development and application of advanced analytical techniques are critical for the comprehensive evaluation of drug metabolism and the identification of metabolites relevant to drug efficacy and safety.
作用機序
特性
IUPAC Name |
2-[[5-cyano-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-14-7-5-6-10-16(14)17-11-19(25)24-21(18(17)12-22)27-13-20(26)23-15-8-3-2-4-9-15/h5-7,10,15,17H,2-4,8-9,11,13H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKFKLMPKQWQAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{4-allyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine hydrochloride](/img/structure/B4062500.png)

![N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(4-pyridinylmethyl)ethanamine](/img/structure/B4062511.png)

![1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-1,4-diazepan-5-one](/img/structure/B4062517.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4062524.png)
![N-(5-{[2-(mesitylamino)-1-methyl-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B4062540.png)

![ethyl 5-cyano-4-(2-furyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4062560.png)
![2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-4-phenyl-1(2H)-phthalazinone](/img/structure/B4062594.png)
![5-cyano-2-methyl-N-(2-methylphenyl)-6-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4062599.png)
![N-[7-(4-tert-butylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B4062601.png)
![3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-2,4-imidazolidinedione](/img/structure/B4062606.png)

